2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]
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Overview
Description
2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] typically involves the coupling of 3,3’-dimethylbenzidine with appropriate azo precursors under controlled conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically produces amines .
Scientific Research Applications
2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Investigated for its potential use in biological staining and imaging techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound may also interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
- 4,4’-Dimethylbiphenyl
- 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether
Uniqueness
What sets 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] apart from similar compounds is its specific structural arrangement, which imparts unique color properties and reactivity. The presence of dimethyl groups on the biphenyl core and the specific arrangement of azo groups contribute to its distinct characteristics .
Properties
CAS No. |
6358-88-9 |
---|---|
Molecular Formula |
C34H32N6O4 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C34H32N6O4/c1-21-19-25(15-17-29(21)37-39-31(23(3)41)33(43)35-27-11-7-5-8-12-27)26-16-18-30(22(2)20-26)38-40-32(24(4)42)34(44)36-28-13-9-6-10-14-28/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44) |
InChI Key |
XRCLOLLTHNRVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(C(=O)C)C(=O)NC3=CC=CC=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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